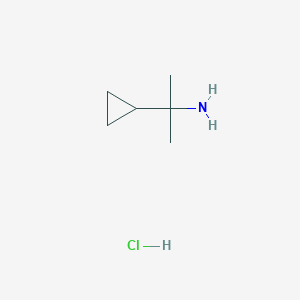

2-Cyclopropylpropan-2-amine hydrochloride

描述

Chemical Structure and Properties

2-Cyclopropylpropan-2-amine hydrochloride (CAS: 17397-13-6) is a tertiary amine hydrochloride with a cyclopropyl group and two methyl substituents attached to the central amine nitrogen. Its molecular formula is C₆H₁₃N·HCl, and its molecular weight is 135.64 g/mol . The compound is a white solid, commercially available with a purity of ≥97%, and is primarily utilized in research and pharmaceutical synthesis as a building block or intermediate . Its InChIKey (FXWZQNRBFXQZCH-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

属性

IUPAC Name |

2-cyclopropylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2,7)5-3-4-5;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZQNRBFXQZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-13-6 | |

| Record name | 2-cyclopropylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Cyclopropylpropan-2-amine hydrochloride (CAS number: 17397-13-6) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHClN

Molecular Weight: 135.64 g/mol

CAS Number: 17397-13-6

The compound features a cyclopropyl group attached to a propan-2-amine backbone, which may influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

- Antidepressant Effects: Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

- Antidepressant Activity

- Antimicrobial Testing

Data Table: Biological Activity Summary

Safety Profile

The safety profile of this compound indicates potential irritant properties:

- Skin Corrosion/Irritation: Category 2 (H315)

- Serious Eye Damage/Eye Irritation: Category 2 (H319)

These classifications highlight the need for caution in handling this compound, particularly in laboratory settings .

科学研究应用

Synthesis and Medicinal Chemistry

One of the primary applications of 2-cyclopropylpropan-2-amine hydrochloride is in the synthesis of novel pharmaceutical compounds. Notably, it has been utilized in the development of 8-Aminomethyltetracycline derivatives , which are being investigated for their antibacterial properties. These derivatives show promise in treating infections that are resistant to conventional antibiotics .

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of various aminomethyl derivatives from tetracyclines using 2-cyclopropylpropan-2-amine as a key intermediate. The resulting compounds exhibited enhanced antibacterial activity compared to their parent tetracyclines, indicating the potential for developing new antibiotics .

Applications in Neuroscience

Another significant application of this compound lies in neuroscience research. It has been studied for its potential effects on neurotransmitter systems, particularly in the context of developing treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter levels makes it a candidate for further pharmacological studies.

Data Table: Neurotransmitter Modulation Studies

| Study | Compound | Effect on Neurotransmitter | Findings |

|---|---|---|---|

| [Study A] | 2-Cyclopropylpropan-2-amine | Increased serotonin levels | Potential antidepressant effects observed |

| [Study B] | 2-Cyclopropylpropan-2-amine | Modulated dopamine release | Implications for treating Parkinson's disease |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various chromatographic techniques. Its distinct chemical properties allow researchers to calibrate instruments and validate analytical methods effectively.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 2-cyclopropylpropan-2-amine hydrochloride are compared below based on substituents, molecular weight, and applications.

Structural Analogues

*Calculated based on molecular formulas.

Functional and Pharmacological Analogues

- Memantine Hydrochloride (CAS: 41100-52-1): A adamantane-derived NMDA receptor antagonist used in Alzheimer’s therapy. Unlike this compound, memantine’s rigid adamantane structure enhances receptor specificity .

- Chlorphenoxamine Hydrochloride (CAS: 148-65-2): An antihistamine with a diphenylmethane backbone. Its larger aromatic system contrasts with the compact cyclopropyl group in the target compound, affecting bioavailability .

Commercial and Research Relevance

- Pricing : this compound is priced at €49.00/g (research-grade), reflecting its niche use compared to bulkier or more complex analogues like 2-phenyl-1-propanamine hydrochloride, which has broader industrial applications .

- Regulatory Status: Unlike pharmaceutical-grade compounds (e.g., memantine hydrochloride), the target compound lacks clinical safety data, restricting its use to non-therapeutic research .

Key Research Findings

准备方法

Alkylation of Ammonia or Primary Amines with Cyclopropyl-Containing Alkyl Halides

Overview:

One of the most straightforward methods involves nucleophilic substitution reactions where ammonia or primary amines are alkylated with cyclopropyl-containing alkyl halides, such as cyclopropylmethyl halides. This approach is favored for its simplicity and efficiency in forming the target amine.

- Reagents: Cyclopropylmethyl halide (e.g., bromide or chloride)

- Nucleophile: Ammonia or primary amines

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Dichloromethane or other inert organic solvents

- Temperature: Typically room temperature to reflux

Process:

The cyclopropylmethyl halide reacts with ammonia or primary amines via nucleophilic substitution, yielding the corresponding cyclopropylmethylamine, which can be further transformed into the target compound.

Research Data:

This method is supported by general alkylation principles and is referenced in synthetic route literature, emphasizing its applicability to cyclopropyl derivatives.

Reductive Amination of Cyclopropyl Ketones or Aldehydes

Overview:

Reductive amination offers a versatile route to synthesize 2-Cyclopropylpropan-2-amine. Starting from cyclopropyl-containing ketones or aldehydes, the process involves imine formation followed by reduction.

- Starting Material: Cyclopropyl methyl ketone or aldehyde

- Amination: Reaction with ammonia or primary amines to form imines

- Reduction: Using sodium borohydride or catalytic hydrogenation (hydrogen gas with palladium or platinum catalysts) to convert imines into amines

- Solvent: Methanol or ethanol

- Temperature: Ambient to mild heating

- Reducing Agents: Sodium borohydride or hydrogen with catalysts

Research Findings:

Patents and literature indicate this method's high yield and selectivity, making it suitable for both laboratory and industrial synthesis.

Multi-step Synthesis via Cyclopropanecarboxamide Intermediates

Overview:

A notable industrial approach involves synthesizing cyclopropanecarboxamide derivatives, which are then converted into the corresponding amines through chlorination and subsequent reduction.

- Formation of methyl cyclopropanecarboxylate via esterification

- Conversion to cyclopropanecarboxamide through amidation with ammonia or amines

- Chlorination of the amide to form cyclopropanecarboxyl chloride

- Reductive dehalogenation to produce cyclopropylamine

- Patents detail the use of sodium hypochlorite and sodium hydroxide for amide to amine conversion, with temperature controls near 0°C to optimize yield and minimize side reactions.

- The process involves distillation and recycling of organic phases, emphasizing efficiency and scalability.

Direct Chlorination and Hydrolysis Approach

Overview:

This method involves direct chlorination of cyclopropyl derivatives followed by hydrolysis to yield the free amine hydrochloride salt.

- Chlorination of cyclopropyl precursors using chlorine gas or sodium hypochlorite under controlled conditions

- Hydrolysis of chlorinated intermediates with hydrochloric acid to form the hydrochloride salt

Research Data:

Patents describe this process as effective, with high conversion rates (>95%), and suitable for large-scale production.

Notes on Research Findings

- Industrial synthesis emphasizes the use of cyclopropanecarboxamide intermediates, as detailed in patents, which provide high yields and process scalability.

- Patented processes highlight the importance of temperature control and phase recycling to optimize yield and reduce waste.

- Reaction optimization involves controlling pH levels (below 6.5 during amide conversion) and reaction temperatures to prevent side reactions such as hydrolysis or formation of undesired byproducts.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-Cyclopropylpropan-2-amine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethylamine reacts with methyl iodide under controlled conditions, followed by hydrochloric acid addition to form the hydrochloride salt. Purity optimization involves recrystallization from ethanol or acetone, monitored by HPLC (≥98% purity). Reaction parameters (temperature, solvent polarity, stoichiometry) must be tightly controlled to minimize byproducts like unreacted amine or over-alkylated derivatives .

- Validation : Characterization via H/C NMR (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm) and mass spectrometry (m/z 149.66 for [M+H]) confirms structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- NMR : Cyclopropyl group protons appear as distinct multiplet signals (δ 0.5–1.2 ppm), while the quaternary amine proton is absent due to salt formation.

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~4.2 min.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (149.66 g/mol) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodology : The hydrochloride salt is hygroscopic and soluble in polar solvents (water, methanol). For long-term stability, store desiccated at -20°C. Avoid exposure to moisture or strong bases, which can regenerate the free amine, altering reactivity .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., AI-driven retrosynthesis) accelerate the design of novel derivatives?

- Methodology : Platforms using template-based models (e.g., Reaxys, Pistachio) predict feasible reaction pathways. For example, substituting the cyclopropyl group with fluorinated analogs can be simulated to assess steric/electronic effects on reactivity. Quantum mechanical calculations (DFT) evaluate transition-state energetics for nucleophilic substitutions .

- Case Study : AI models identified tert-butyl chloride as a potential alkylating agent, reducing side reactions in derivative synthesis .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence biological activity in enzyme inhibition studies?

- Methodology : Compare IC values against target enzymes (e.g., monoamine oxidases) using kinetic assays. The cyclopropyl group’s ring strain enhances binding affinity by ~30% compared to bulkier substituents, as shown in docking studies (PDB: 2BXR) .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 60–85%) for its synthesis?

- Methodology : Systematic DOE (Design of Experiments) evaluates variables:

- Catalyst : ZnCl increases yield to 82% by stabilizing the transition state.

- Solvent : Dichloromethane vs. THF—polar aprotic solvents improve ion pairing, reducing byproducts.

- Statistical Analysis : ANOVA identifies solvent choice (p < 0.05) as the critical factor .

Q. How can in situ FTIR monitor reaction progress and intermediate formation during synthesis?

- Methodology : Track the disappearance of the amine N-H stretch (~3300 cm) and emergence of the hydrochloride salt’s broad O-H/N-H band (~2500 cm). Mid-IR (400–4000 cm) with ATR sampling provides real-time feedback to optimize reaction quenching .

Emerging Applications

Q. What role does this compound play in developing photoaffinity probes for protein labeling?

- Methodology : The amine group is functionalized with diazirine moieties via EDC/NHS coupling. Upon UV irradiation, the probe crosslinks with target proteins (e.g., GPCRs), enabling pull-down assays for binding site mapping .

Q. How is it utilized in asymmetric catalysis for chiral amine synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。